(2S)-2-(trifluoromethyl)oxirane
Overview
Description
(2S)-2-(trifluoromethyl)oxirane is a fluorinated organic compound characterized by the presence of an oxirane ring and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound an important compound in various fields of research and industry .
Scientific Research Applications
(2S)-2-(trifluoromethyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(trifluoromethyl)oxirane typically involves the reaction of a suitable precursor with a trifluoromethylating agent. One common method is the reaction of an epoxide precursor with trifluoromethyl iodide in the presence of a base. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can lead to the formation of trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Trifluoromethyl ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Comparison with Similar Compounds
- This compound vs(2S)-2-(trifluoromethyl)aziridine: The replacement of the oxygen atom in the oxirane ring with a nitrogen atom in aziridine changes the compound’s chemical properties and reactivity .
(2S)-2-(trifluoromethyl)oxirane: vs. The presence of an additional fluorine atom in this compound can significantly alter its reactivity and stability.
Uniqueness: The unique combination of the trifluoromethyl group and the oxirane ring in this compound imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304532 | |
Record name | (2S)-2-(Trifluoromethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130025-34-2 | |
Record name | (2S)-2-(Trifluoromethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130025-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(Trifluoromethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is hexafluoro-2-propanol used as a solvent in this reaction?
A1: While the article doesn't explicitly state the reason for choosing hexafluoro-2-propanol, it's likely chosen for its ability to dissolve both polar and non-polar compounds, including the reactants and potential byproducts. This could contribute to the high yield and purity observed. Additionally, its relatively high boiling point might facilitate the recovery of unreacted (2S)-2-(trifluoromethyl)oxirane and the solvent itself via distillation. []
Q2: What makes this synthetic route advantageous for large-scale production?
A2: The research highlights several advantageous features of this synthetic route for large-scale production of the CETP inhibitor:
- High Yield and Purity: The reaction achieves a quantitative isolated yield (>99%) with excellent chemical (>99% HPLC area%) and optical (>99% de) purities. [] This minimizes waste and simplifies purification steps.
- Mild Reaction Conditions: The reaction proceeds at room temperature (22 °C) without requiring extreme conditions, which is beneficial for large-scale processes. []
- Catalyst-Free: Unlike previous methods, this reaction doesn't require a rare earth metal catalyst like Yb(OTf)3. [] This reduces cost and potential environmental concerns associated with metal catalysts.
- Solvent Recovery: Both the excess this compound and the solvent, hexafluoro-2-propanol, can be recovered by distillation and reused, improving the overall efficiency and sustainability of the process. []
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